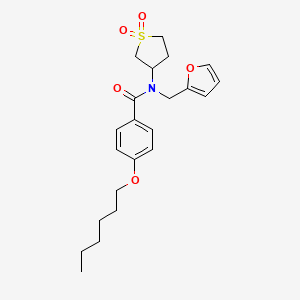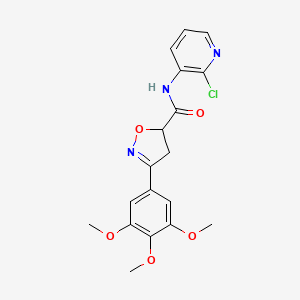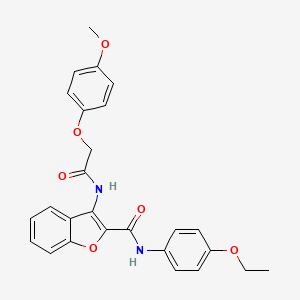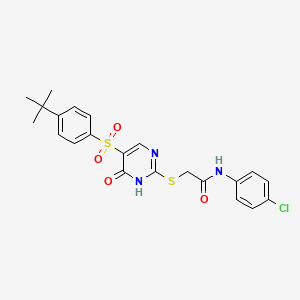![molecular formula C24H25N5O3 B11420910 8-[(dibenzylamino)methyl]-6-hydroxy-3-methyl-7-(2-oxopropyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11420910.png)
8-[(dibenzylamino)methyl]-6-hydroxy-3-methyl-7-(2-oxopropyl)-3,7-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, which is a fundamental component in many biological molecules such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it useful in studies of DNA and RNA interactions.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, affecting cellular processes such as DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-[(DIBENZYLAMINO)METHYL]-1,3-DIMETHYL-7-(3-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE .
Uniqueness
What sets 8-[(DIBENZYLAMINO)METHYL]-3-METHYL-7-(2-OXOPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications .
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H25N5O3/c1-17(30)13-29-20(25-22-21(29)23(31)26-24(32)27(22)2)16-28(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12H,13-16H2,1-2H3,(H,26,31,32) |
InChI Key |
FPOHSUODRJUOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-methylphenoxy)butyl]-2-propyl-1H-benzimidazole](/img/structure/B11420849.png)
![1-(2-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420852.png)

![2-(4-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}phenyl)acetic acid](/img/structure/B11420864.png)

![3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11420878.png)
![Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11420884.png)
![N-cyclopentyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B11420888.png)
![5-chloro-2-(ethylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11420895.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B11420902.png)
![3-(4-Fluorophenyl)-5-(pyrrolidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420903.png)
